Malaoxon's 8.6-Fold Stereospecific Inhibition Potency Advantage Over Its (S)-Enantiomer
Malaoxon exhibits strong stereoselectivity in its inhibition of acetylcholinesterase. (R)-Malaoxon is an 8.6-fold more potent anti-cholinesterase than (S)-malaoxon, as determined by biomolecular reaction constants (ki) against rat brain AChE [1].
| Evidence Dimension | Anti-cholinesterase potency |
|---|---|
| Target Compound Data | (R)-Malaoxon: ki (bimolecular reaction constant) not specified, but determined as 8.6-fold more potent |
| Comparator Or Baseline | (S)-Malaoxon: ki (bimolecular reaction constant) not specified, but determined as 8.6-fold less potent |
| Quantified Difference | 8.6-fold higher potency |
| Conditions | Rat brain acetylcholinesterase (AChE), in vitro |
Why This Matters
This quantifies the critical need for stereochemically defined malaoxon standards; using racemic or undefined mixtures introduces significant variability in inhibition assays.
- [1] Berkman, C. E., Quinn, D. A., & Thompson, C. M. (1993). Interaction of acetylcholinesterase with the enantiomers of malaoxon and isomalathion. Chemical Research in Toxicology, 6(5), 724-730. View Source
